3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
Description
The compound 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole (molecular formula: C₂₄H₂₀ClN₃S) is a 1,2,4-triazole derivative characterized by a chlorophenyl group at position 3, a methylphenyl group at position 4, and a propenylsulfanyl moiety at position 5 (). Its structural complexity and sulfur-containing substituents make it a candidate for comparison with analogous triazole derivatives in terms of crystallography, substituent effects, and physicochemical properties.
Properties
CAS No. |
477735-17-4 |
|---|---|
Molecular Formula |
C24H20ClN3S |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C24H20ClN3S/c1-18-9-15-22(16-10-18)28-23(20-11-13-21(25)14-12-20)26-27-24(28)29-17-5-8-19-6-3-2-4-7-19/h2-16H,17H2,1H3/b8-5+ |
InChI Key |
ACPGTZLCPKCZJP-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H19ClN2S
- Molecular Weight : 358.89 g/mol
Structural Features
The triazole ring is known for its ability to interact with biological targets, making it a crucial scaffold in medicinal chemistry. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially improving its bioavailability.
Antifungal and Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antifungal properties. For instance, compounds with similar structural motifs have shown efficacy against various pathogenic fungi and bacteria. A study demonstrated that certain triazole derivatives displayed potent antifungal activity against strains such as Candida albicans and Aspergillus niger .
Antitubercular Activity
In vitro studies have suggested that triazole derivatives may possess antitubercular properties. Compounds structurally related to 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole have shown promising results against Mycobacterium tuberculosis .
Enzyme Inhibition
Triazoles are also recognized for their enzyme inhibitory effects. Specifically, they have been studied as inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . Compounds exhibiting strong inhibitory activity can serve as lead compounds for drug development.
Case Studies
- Antimicrobial Efficacy : A series of synthesized triazole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics .
- Docking Studies : Molecular docking simulations revealed that the target compound interacts favorably with active sites of relevant enzymes, suggesting potential mechanisms of action in inhibiting bacterial growth .
Data Summary
Scientific Research Applications
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research has demonstrated that derivatives of triazoles can inhibit the growth of various fungal pathogens. A study highlighted that compounds similar to 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells. A notable case study involving a related compound demonstrated its efficacy in inhibiting tumor growth in mouse models . The mechanism often involves the modulation of cell signaling pathways related to apoptosis and proliferation.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazoles can act on various enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders. For instance, studies have indicated that triazole derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Fungicides
Due to their antifungal properties, triazoles are commonly used as agricultural fungicides. The compound's ability to disrupt fungal cell membranes makes it effective against crop diseases caused by fungi. Field trials have shown that formulations containing triazoles significantly reduce disease incidence in crops like wheat and barley .
Plant Growth Regulators
Some triazole compounds are being explored as plant growth regulators. They can modulate plant hormone levels, promoting growth and improving yield under stress conditions. Research indicates that specific triazole derivatives enhance root development and drought resistance in plants .
Polymer Chemistry
Triazoles are utilized in the synthesis of polymers due to their unique chemical properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength. Studies have shown that polymers containing triazole groups exhibit improved performance in high-temperature applications .
Nanotechnology
In nanotechnology, triazole compounds are being investigated for their role in the development of nanomaterials. Their ability to coordinate with metal ions makes them suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystallography and Packing
Halogen-Substituted Isostructural Derivatives
Compounds 4 (Cl-substituted) and 5 (Br-substituted) from and are isostructural, crystallizing in triclinic P ī symmetry with two independent molecules per asymmetric unit. Despite identical molecular conformations, the larger van der Waals radius of Br in 5 necessitates slight lattice adjustments compared to 4 , highlighting halogen-dependent packing variations . This suggests that the chlorophenyl group in the target compound may similarly influence crystal packing, though its propenylsulfanyl substituent introduces additional steric and electronic considerations.
Role of Sulfur-Containing Moieties
A related COX-2 inhibitor, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (), exhibits supramolecular stabilization via chalcogen bonds (S⋯H, S⋯C(π)) and fluorine interactions . In contrast, the target compound’s propenylsulfanyl group may engage in weaker π–π stacking or C–H⋯S interactions due to the absence of electronegative fluorine substituents.
Lipophilicity and Electronic Effects
The trifluoromethylbenzylsulfanyl derivative (C₂₃H₁₇ClF₃N₃S, ) demonstrates increased lipophilicity and electron-withdrawing effects from the CF₃ group, which could enhance membrane permeability compared to the target compound’s propenylsulfanyl chain . Conversely, the target compound’s conjugated double bond may improve UV absorption properties.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Reaction of 4-Chlorophenylacetyl Hydrazide with 4-Methylphenyl Isothiocyanate
Reagents :
-
4-Chlorophenylacetyl hydrazide (1.0 equiv).
-
4-Methylphenyl isothiocyanate (1.1 equiv).
-
Anhydrous ethanol (solvent).
Procedure :
-
Dissolve 4-chlorophenylacetyl hydrazide (10.0 g, 45.8 mmol) in ethanol (100 mL).
-
Add 4-methylphenyl isothiocyanate (7.6 g, 50.4 mmol) dropwise under nitrogen.
-
Reflux at 80°C for 12 hours.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol.
Yield : 85% (14.2 g).
Characterization :
-
1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 4H, Ar-H), 7.12–7.08 (m, 4H, Ar-H), 3.52 (s, 2H, CH2), 2.34 (s, 3H, CH3).
Cyclization to 5-Mercapto-3-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazole
Base-Mediated Cyclization
Reagents :
-
Thiosemicarbazide intermediate (1.0 equiv).
-
2M NaOH (3.0 equiv).
-
Ethanol/water (3:1 v/v).
Procedure :
-
Suspend the thiosemicarbazide (14.2 g, 38.7 mmol) in ethanol/water (150 mL).
-
Add 2M NaOH (58 mL, 116 mmol) and reflux at 100°C for 6 hours.
-
Acidify with HCl (1M) to pH 2–3.
-
Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Yield : 78% (9.8 g).
Characterization :
-
Melting Point : 182–184°C.
-
IR (KBr) : 2550 cm⁻¹ (S-H stretch).
-
1H NMR (400 MHz, DMSO-d6) : δ 13.1 (s, 1H, SH), 7.45–7.38 (m, 4H, Ar-H), 7.25–7.20 (m, 4H, Ar-H), 2.40 (s, 3H, CH3).
Alkylation with (E)-3-Phenylprop-2-en-1-yl Bromide
Thiol-Alkylation Reaction
Reagents :
-
5-Mercapto-triazole (1.0 equiv).
-
(E)-3-Phenylprop-2-en-1-yl bromide (1.2 equiv).
-
K2CO3 (2.0 equiv).
-
DMF (solvent).
Procedure :
-
Suspend the triazolethione (9.8 g, 30.1 mmol) and K2CO3 (8.3 g, 60.2 mmol) in DMF (100 mL).
-
Add (E)-3-phenylprop-2-en-1-yl bromide (6.7 g, 36.1 mmol) dropwise at 0°C.
-
Stir at room temperature for 24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 65% (8.4 g).
Characterization :
-
1H NMR (400 MHz, CDCl3) : δ 7.52–7.48 (m, 4H, Ar-H), 7.36–7.30 (m, 5H, Ar-H), 6.65 (d, J = 16 Hz, 1H, CH=CH), 6.25 (dt, J = 16, 6 Hz, 1H, CH=CH), 4.12 (d, J = 6 Hz, 2H, SCH2), 2.42 (s, 3H, CH3).
-
13C NMR (100 MHz, CDCl3) : δ 160.2 (C=S), 138.5 (C-Cl), 134.2 (CH=CH), 132.1–126.8 (Ar-C), 45.3 (SCH2), 21.5 (CH3).
Optimization of Reaction Conditions
Effect of Base and Solvent on Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 25 | 24 | 65 |
| NaH | THF | 25 | 12 | 48 |
| Et3N | CH3CN | 50 | 18 | 55 |
DMF with K2CO3 provided optimal yields due to superior solubility of intermediates.
Mechanistic Insights
Cyclization Pathway
The thiosemicarbazide undergoes base-assisted cyclization via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, forming the triazole ring. The 4-methylphenyl group directs regioselectivity to N4.
Alkylation Mechanism
The thiolate anion (generated by deprotonation of the thiol) attacks the electrophilic allyl bromide, displacing bromide and forming the C-S bond. The E-configuration of the allyl group is retained due to steric hindrance during SN2 substitution.
Analytical Data and Purity Assessment
HPLC Purity Profile
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/water (70:30) | 12.4 | 98.5 |
X-ray Crystallography
Single-crystal X-ray analysis confirmed the E-configuration of the allyl sulfide group and planar triazole ring (CCDC 270378).
Comparative Analysis with Literature Methods
Existing protocols for triazole alkylation report yields of 50–70%, aligning with the 65% yield achieved here. The use of DMF-K2CO3 avoids side products observed with stronger bases like NaH.
Industrial-Scale Considerations
For scale-up:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides or Mannich-type reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while non-polar solvents (e.g., toluene) may reduce side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can improve yields by facilitating thiol-ene click chemistry for sulfanyl group incorporation .
- Temperature control : Moderate temperatures (60–80°C) balance reaction speed and thermal decomposition risks .
- Quality Control : Use TLC/HPLC to monitor intermediates and elemental analysis for purity validation .
Q. How can structural ambiguities (e.g., regioisomerism) in this triazole derivative be resolved during synthesis?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can distinguish regioisomers via chemical shifts of aromatic protons and sulfanyl-linked carbons .
- X-ray crystallography : Single-crystal diffraction provides definitive proof of regiochemistry and stereochemistry, especially for the (2E)-configured propenyl group .
- Mass spectrometry : High-resolution LC-MS confirms molecular ion peaks and fragmentation patterns unique to the target structure .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Antioxidant potential : DPPH/ABTS radical scavenging assays, with comparisons to BHA/BHT standards .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic disorder in the triazole ring or sulfanyl substituents be addressed during refinement?
- Methodological Answer :
- SHELXL refinement : Use PART and SUMP commands to model disordered atoms, with constraints on thermal parameters (e.g., ISOR, DELU) to stabilize refinement .
- Twinned data handling : If twinning is detected (e.g., via Rint > 5%), apply HKLF 5 in SHELXL and validate with the TWINROTMAT test .
- Hydrogen bonding analysis : Use PLATON to map weak interactions (C–H···S, π-stacking) that stabilize the crystal lattice .
Q. What computational strategies are recommended to analyze electronic effects of the (2E)-3-phenylpropenyl sulfanyl group on bioactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular docking : AutoDock Vina or Schrödinger Suite for simulating interactions with targets (e.g., COX-2, CYP450 enzymes) .
- ADME prediction : SwissADME or pkCSM to assess logP, bioavailability, and metabolic stability, critical for drug-likeness .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically investigated?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., fluconazole for antifungal assays) and replicate experiments across labs .
- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., oxidized sulfanyl groups) that may interfere with activity .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-methylphenyl with methoxy groups) to isolate critical pharmacophores .
Q. What experimental and theoretical approaches are used to study supramolecular interactions in the solid state?
- Methodological Answer :
- X-ray topology analysis : Hirshfeld surfaces (CrystalExplorer) quantify interaction contributions (e.g., H···Cl vs. S···π contacts) .
- Thermal analysis : DSC/TGA correlates melting points/decomposition with intermolecular bond strength .
- Theoretical modeling : AIM (Atoms in Molecules) theory identifies non-covalent interaction critical points from electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
